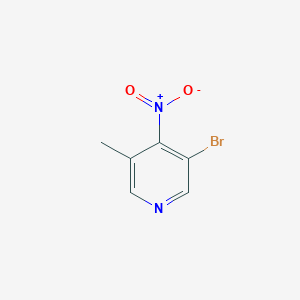
4-(N-benzyl-N-ethylsulfamoyl)-N-(2-chlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-benzyl-N-ethylsulfamoyl)-N-(2-chlorophenyl)benzamide, also known as BESB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BESB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide”, also known as “4-(N-benzyl-N-ethylsulfamoyl)-N-(2-chlorophenyl)benzamide”, focusing on six unique applications:
Pharmaceutical Development
This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. It can be explored for its efficacy in treating various diseases, including cancer, due to its structural similarity to other benzamide derivatives known for their anti-cancer properties . Researchers can investigate its mechanism of action, bioavailability, and potential side effects to develop new medications.
Antimicrobial Agents
Given the structural components of this compound, it may exhibit antimicrobial properties. Researchers can study its effectiveness against a range of bacterial and fungal pathogens. This could lead to the development of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant strains .
Chemical Synthesis and Catalysis
The compound can be used as a reagent or intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the synthesis of more complex molecules. Additionally, it can be studied for its potential as a catalyst in chemical reactions, enhancing reaction rates and selectivity .
Material Science
In material science, this compound can be explored for its potential use in creating new materials with specific properties. For instance, its incorporation into polymers or other materials could enhance their thermal stability, mechanical strength, or other desirable characteristics. This application is particularly relevant in the development of advanced materials for industrial use .
Biochemical Research
The compound can serve as a tool in biochemical research to study enzyme interactions, protein binding, and other biochemical processes. Its structure allows it to interact with various biological molecules, making it useful in elucidating the mechanisms of biochemical pathways and identifying potential targets for drug development .
Agricultural Chemistry
In agricultural chemistry, this compound can be investigated for its potential use as a pesticide or herbicide. Its effectiveness in controlling pests or weeds can be evaluated, and its environmental impact assessed. This research could lead to the development of new agricultural chemicals that are more effective and environmentally friendly .
Wirkmechanismus
Target of Action
The primary target of the compound 4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that the compound interacts with its target, carbonic anhydrase 2, potentially inhibiting its activity . This interaction could lead to changes in the balance of carbon dioxide and bicarbonate in the body, which could have various physiological effects.
Eigenschaften
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-2-25(16-17-8-4-3-5-9-17)29(27,28)19-14-12-18(13-15-19)22(26)24-21-11-7-6-10-20(21)23/h3-15H,2,16H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBYSNQWPHPZGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)

![3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2365958.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2365963.png)


![3-(2-Chloro-6-fluorophenyl)-5-[2-(3-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365968.png)

![2-[(4-chlorobenzyl)amino]-N-(4-iodophenyl)acetamide](/img/structure/B2365971.png)
